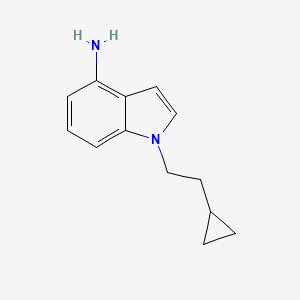
(3-Ethylpiperidin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethylpiperidin-3-yl)methanamine: is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylpiperidin-3-yl)methanamine typically involves the reaction of piperidine derivatives with ethylating agents under controlled conditions. One common method is the alkylation of piperidine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Ethylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an aprotic solvent.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the halogenated compound used.
Applications De Recherche Scientifique
Chemistry: (3-Ethylpiperidin-3-yl)methanamine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interaction of these compounds with biological targets such as enzymes and receptors .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting neurological disorders and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mécanisme D'action
The mechanism of action of (3-Ethylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound of (3-Ethylpiperidin-3-yl)methanamine, widely used in organic synthesis and pharmaceuticals.
N-Methylpiperidine: A methylated derivative of piperidine with similar chemical properties.
N-Ethylpiperidine: Another ethylated derivative with comparable reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 3-position of the piperidine ring enhances its reactivity and potential for forming diverse derivatives .
Propriétés
Formule moléculaire |
C8H18N2 |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
(3-ethylpiperidin-3-yl)methanamine |
InChI |
InChI=1S/C8H18N2/c1-2-8(6-9)4-3-5-10-7-8/h10H,2-7,9H2,1H3 |
Clé InChI |
YVMIAIGGZDLDFX-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCNC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


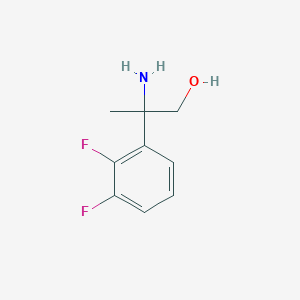
![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)


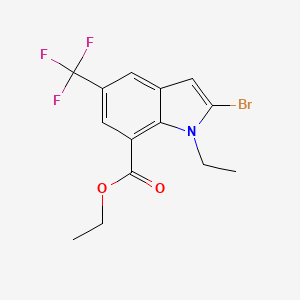

![1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)
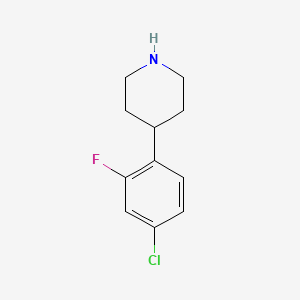
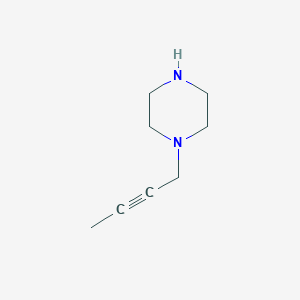
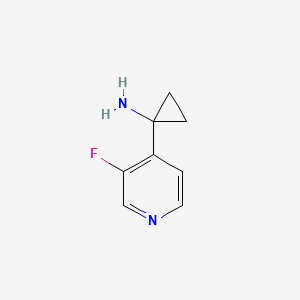

![1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13528121.png)
![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)
